1-(4-Isobutoxyphényl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

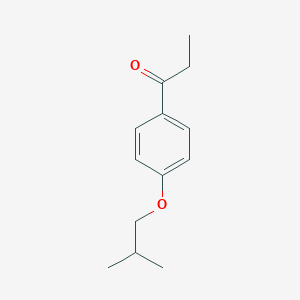

1-(4-Isobutoxyphenyl)propan-1-one is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol It is characterized by the presence of an isobutoxy group attached to a phenyl ring, which is further connected to a propanone moiety

Applications De Recherche Scientifique

1-(4-Isobutoxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, aiding in the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, potentially contributing to drug discovery and development.

Material Science: It may be utilized in the development of new materials with specific properties, such as polymers and resins.

Méthodes De Préparation

The synthesis of 1-(4-Isobutoxyphenyl)propan-1-one can be achieved through several routes. One common method involves the alkylation of 4-hydroxyacetophenone with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

1-(4-Isobutoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Mécanisme D'action

The mechanism of action of 1-(4-Isobutoxyphenyl)propan-1-one largely depends on its chemical structure and the specific reactions it undergoes. The presence of the isobutoxy group and the carbonyl functionality allows it to participate in various chemical transformations, targeting different molecular pathways. For instance, in reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties .

Comparaison Avec Des Composés Similaires

1-(4-Isobutoxyphenyl)propan-1-one can be compared with similar compounds such as:

1-(4-Isobutylphenyl)propan-1-one: This compound lacks the oxygen atom in the isobutoxy group, resulting in different reactivity and applications.

1-(4-Methoxyphenyl)propan-1-one: The methoxy group in this compound provides different electronic effects compared to the isobutoxy group, influencing its chemical behavior.

These comparisons highlight the unique properties of 1-(4-Isobutoxyphenyl)propan-1-one, making it a valuable compound in various research and industrial applications.

Activité Biologique

1-(4-Isobutoxyphenyl)propan-1-one, a compound with the molecular formula C13H18O2 and CAS number 354539-62-1, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to elucidate its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the presence of an isobutoxy group attached to a phenyl ring, which influences its chemical behavior and biological interactions. The molecular structure can be represented as follows:

- IUPAC Name : 1-(4-Isobutoxyphenyl)propan-1-one

- Molecular Weight : 210.28 g/mol

- Molecular Formula : C13H18O2

Antimicrobial Properties

Research indicates that 1-(4-Isobutoxyphenyl)propan-1-one exhibits significant antimicrobial activity. A study conducted by Smolecule highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound was particularly noted for its action against Gram-positive bacteria, which are often resistant to conventional antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

Anticancer Activity

Preliminary studies have also explored the anticancer properties of 1-(4-Isobutoxyphenyl)propan-1-one. In vitro tests demonstrated that the compound can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

Case Study: Breast Cancer Cell Line

A specific study investigated the effects of varying concentrations of 1-(4-Isobutoxyphenyl)propan-1-one on MCF-7 breast cancer cells:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 50 | 50 | 40 |

| 100 | 30 | 70 |

The results indicate a dose-dependent response, where higher concentrations lead to increased apoptosis.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it was shown to reduce inflammation markers significantly, suggesting potential use in treating inflammatory diseases.

The biological activity of 1-(4-Isobutoxyphenyl)propan-1-one may be attributed to its ability to interact with various molecular targets within cells. Its lipophilic nature allows it to penetrate cell membranes effectively. Once inside, it may modulate signaling pathways related to inflammation and cell proliferation.

Proposed Pathways

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation.

- Induction of Apoptosis : Activation of caspase cascades leading to programmed cell death in malignant cells.

Propriétés

IUPAC Name |

1-[4-(2-methylpropoxy)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-13(14)11-5-7-12(8-6-11)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMFDTNCXZUJPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356750 |

Source

|

| Record name | 1-(4-isobutoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354539-62-1 |

Source

|

| Record name | 1-(4-isobutoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.